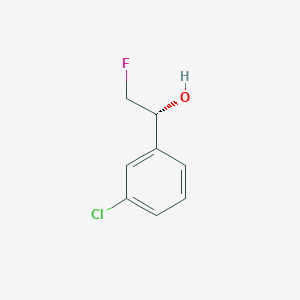

(1R)-1-(3-Chlorophenyl)-2-fluoroethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R)-1-(3-Chlorophenyl)-2-fluoroethanol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a chiral alcohol that has a unique structure and properties, which make it a valuable tool in various areas of research. In

科学的研究の応用

Environmental Monitoring and Remediation

Anaerobic Reductive Dechlorination for Environmental Tracing : One study explored the use of 1-Chloro-1-fluoroethene (1,1-CFE) as a reactive tracer for evaluating the anaerobic transformation of vinyl chloride (VC) in environmental samples, indicating the potential use of similar chloro-fluoro compounds in environmental monitoring and remediation processes (Pon & Semprini, 2004).

Pharmaceutical Synthesis

Enzymatic Synthesis of Chiral Intermediates : Another research highlighted the enzymatic process for preparing chiral alcohols, which are crucial intermediates in pharmaceutical synthesis. A specific ketoreductase was used for the bioreduction of 2-chloro-1-(3,4-difluorophenyl)ethanone into chiral alcohol, demonstrating the application of halogenated alcohols in synthesizing active pharmaceutical ingredients with high enantiomeric excess (Guo et al., 2017).

Chemical Sensing

Fluorimetric and Colorimetric Sensing : The development of triphenylamine-based fluorogenic probes for detecting Cu2+ ions through a colorimetric and turn-off fluorimetric response showcases the application of fluorinated compounds in designing sensitive and selective sensors for metal ions (Mahapatra et al., 2011).

Material Science

Fluorination Techniques for Material Modification : Research on microwave-assisted fluorination of 1-arylethanones to their corresponding 1-aryl-2-fluoroethanones underlines the significance of fluorinated compounds in modifying material properties. This process demonstrates the efficiency and environmental benefits of using fluorination for material science applications (Thvedt et al., 2009).

Optoelectronics

Photochromic and Fluorescence Switching : The use of polymethine dyes for reversible electrochemical fluorescence switching in the near-infrared (NIR) region highlights the application of fluorinated compounds in developing advanced optoelectronic devices. Such materials can be used for optical data storage, sensors, and switches, benefiting from the unique properties of fluorinated analogs (Seo et al., 2014).

特性

IUPAC Name |

(1R)-1-(3-chlorophenyl)-2-fluoroethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5H2/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIJUQCBPARCHN-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CF)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@H](CF)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2960331.png)

![5-chloro-3-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2960332.png)

![[1-(prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B2960334.png)

![4-fluoro-N-(2-(6-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2960335.png)

![N-benzyl-2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2960336.png)

![N-(4-ethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2960341.png)

![5-(2-(indolin-1-yl)-2-oxoethyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2960346.png)

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6,7,8-trifluoro-4(1H)-quinolinone](/img/structure/B2960347.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2960354.png)